Product packaging for Sibiricine(Cat. No.:CAS No. 64397-10-0)

Sibiricine

Cat. No.: B13921885
CAS No.: 64397-10-0
M. Wt: 367.4 g/mol
InChI Key: BQZZTMXCHPNTCL-FIWHBWSRSA-N
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Description

Sibiricine is a bioactive isoquinoline alkaloid isolated from the medicinal plant Corydalis crispa . With a molecular formula of C20H17NO6 and a molar mass of 367.36 g·mol⁻¹, this compound is provided as a solid for research applications . In research settings, this compound has demonstrated significant anti-inflammatory activity. Studies have shown that it can inhibit TNF-α production in LPS-activated THP-1 cells, highlighting its potential for investigating inflammatory pathways . The molecular structure of this compound, which includes a spiro ring system, is related to other alkaloids like ochrobirine and ochotensine . This product is intended for research purposes only and is not meant for human use. Researchers can store the powder at -20°C for long-term stability. Solvent solutions, such as those in DMSO, are recommended to be stored at -80°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H17NO6 B13921885 Sibiricine CAS No. 64397-10-0

Properties

CAS No.

64397-10-0

Molecular Formula

C20H17NO6

Molecular Weight

367.4 g/mol

IUPAC Name

(8'R)-8'-hydroxy-6-methylspiro[7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline-5,7'-8H-cyclopenta[g][1,3]benzodioxole]-6'-one

InChI

InChI=1S/C20H17NO6/c1-21-5-4-10-6-14-15(26-8-25-14)7-12(10)20(21)18(22)11-2-3-13-17(27-9-24-13)16(11)19(20)23/h2-3,6-7,19,23H,4-5,8-9H2,1H3/t19-,20?/m1/s1

InChI Key

BQZZTMXCHPNTCL-FIWHBWSRSA-N

Isomeric SMILES

CN1CCC2=CC3=C(C=C2C14[C@@H](C5=C(C4=O)C=CC6=C5OCO6)O)OCO3

Canonical SMILES

CN1CCC2=CC3=C(C=C2C14C(C5=C(C4=O)C=CC6=C5OCO6)O)OCO3

Origin of Product

United States

Discovery, Isolation, and Botanical Sources of Sibiricine

Historical Accounts of Sibiricine Isolation

Early work on this compound involved its isolation from Corydalis sibirica. cdnsciencepub.com A study published in 1969 proposed Structure 1 for this compound, based on interpretations of its mass spectrum and proton magnetic resonance (PMR) spectrum. cdnsciencepub.com Another historical isolation report indicates that (+)-sibiricine was isolated from the aerial parts of Corydalis flabellata for the first time. researchgate.net

Phytochemical Investigations of this compound-Producing Species

Phytochemical studies are crucial for identifying and characterizing the chemical compounds present in plants. These investigations have revealed that this compound is one of several isoquinoline (B145761) alkaloids found in specific plant genera. researchgate.netnih.govwikipedia.org

The genus Corydalis (family Fumariaceae) is a known source of numerous isoquinoline alkaloids, including this compound. researchgate.netnih.govmdpi.com Phytochemical studies on Corydalis crispa, a Bhutanese medicinal plant from the Himalayas, have led to the isolation of this compound alongside other isoquinoline alkaloids such as protopine (B1679745), 13-oxoprotopine, 13-oxocryptopine, stylopine, coreximine (B1618875), rheagenine, ochrobirine, and bicuculline. researchgate.netnih.govwikipedia.org Corydalis solida is another species within this genus from which this compound has been identified, among a total of 23 alkaloids isolated from its aerial parts in one study. mdpi.com

Species within the genus Fumaria (commonly known as fumitory) and related genera are also recognized sources of isoquinoline alkaloids, including spirobenzylisoquinolines like this compound. researchgate.netiiim.res.indntb.gov.ua Phytochemical investigations of various Fumaria species have revealed the presence of a diverse group of isoquinoline alkaloids, contributing to their traditional medicinal uses. researchgate.net this compound has been isolated from several Fumaria species. researchgate.netiiim.res.indntb.gov.ua

Characterization of compounds like this compound in crude plant extracts is an essential step in phytochemical analysis. This involves determining the chemical properties and structure of the compound within the complex mixture of the extract. High-resolution mass spectrometry has been used to determine the molecular formula of this compound as C₂₀H₁₇NO₆. wikipedia.org Proton nuclear magnetic resonance (PMR) spectroscopy has also been employed to study the structure of this compound, indicating its structural relationship to other alkaloids like ochrobirine and ochotensine (B1217694). wikipedia.org Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are generally used for the identification and characterization of extracted compounds. rroij.comnih.gov

Fumaria Species and Related Genera Yielding this compound

Methodologies for Natural Product Isolation and Purification

The isolation and purification of natural products from complex biological matrices present significant challenges. lupinepublishers.comfrontiersin.org The process typically involves several steps, starting with the selection and preparation of the plant material, followed by extraction using suitable solvents. nih.govfrontiersin.orgnih.govmdpi.com Various extraction techniques exist, including conventional methods like solvent extraction (solid-liquid extraction, Soxhlet extraction, and maceration) and modern techniques such as ultrasound-assisted extraction and microwave-assisted extraction. rroij.commdpi.com After extraction, purification techniques are employed to obtain the target compound in a pure form. rroij.com

Chromatographic techniques are the most frequently used separation methods for the isolation and purification of natural products, including alkaloids like this compound. rroij.comchromtech.comnih.govresearchgate.netslideshare.netfrontiersin.org These techniques separate compounds based on their differential affinities between a stationary phase and a mobile phase. chromtech.comslideshare.netfrontiersin.org

Common chromatographic techniques applied in natural product isolation include:

Column Chromatography: A fundamental technique utilizing a stationary phase packed in a column and a mobile phase that carries the mixture through the column. chromtech.comslideshare.net

Thin-Layer Chromatography (TLC): A planar technique used for separating mixtures and monitoring the progress of purification. rroij.comnih.govslideshare.net

High-Performance Liquid Chromatography (HPLC): A widely used technique offering high separation efficiency, particularly useful for non-volatile compounds. rroij.comfrontiersin.orgfrontiersin.orgjppres.comfarmaciajournal.com

Gas Chromatography (GC): Suitable for volatile compounds and often coupled with Mass Spectrometry (GC-MS) for identification. rroij.comfrontiersin.orgtubitak.gov.tr

Repeated column and preparative thin layer chromatography separations have been utilized in the isolation of phytochemicals, including alkaloids, from Corydalis species. nih.gov Bioassay-guided fractionation, often incorporating chromatographic steps, is a strategy used to isolate bioactive compounds from plant extracts. frontiersin.orgnih.gov

Here is a table summarizing some of the plant sources of this compound and other associated alkaloids:

Plant SpeciesGenusFamilyThis compound PresenceOther Notable Alkaloids IsolatedReferences
Corydalis crispaCorydalisFumariaceaeYesProtopine, 13-oxoprotopine, 13-oxocryptopine, Stylopine, Coreximine, Rheagenine, Ochrobirine, Bicuculline researchgate.netnih.govwikipedia.org
Corydalis sibiricaCorydalisFumariaceaeYesNot specified in detail in source cdnsciencepub.com
Corydalis flabellataCorydalisFumariaceaeYesSeverzinine researchgate.net
Corydalis solidaCorydalisFumariaceaeYesAllocryptopine, Berberine (B55584), Ophiocarpine, Scoulerine, Sinactine, Corydalidzine, Dehydrocorydaline, Sanguinarine (B192314), Norsanguinarine, Bulbocapnine, Isoboldine, Reticuline, α-Hydrastine, Bicuculline, Ochotensine, Oxocularine, Oxosarcocapnidine, Fumariline, Cularine, Taurine, Tauricoline mdpi.com
Fumaria speciesFumariaFumariaceaeYesProtopine, Sanguinarine, Stylopine, Allocryptopine, etc. researchgate.netiiim.res.indntb.gov.uafarmaciajournal.com

Spectroscopic Identification in Natural Product Discovery (e.g., NMR data)

Spectroscopic methods are indispensable tools in the discovery, isolation, and structural elucidation of natural products such as this compound. umich.eduplos.orgresearchgate.net Techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy provide crucial data for identifying unknown compounds and confirming the structures of known ones. umich.eduplos.orgresearchgate.net

High-resolution mass spectrometry (HRMS) is commonly used to determine the precise molecular weight and elemental composition of a compound. For this compound, HRMS analysis has established its molecular formula as C20H17NO6. wikipedia.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework and functional groups within a molecule. Both proton NMR (1H NMR) and carbon-13 NMR (13C NMR) are routinely applied in natural product chemistry. researchgate.netresearchgate.netcdnsciencepub.com Early 1H NMR spectra of this compound (recorded at 100 MHz) indicated a structural relationship to other spirobenzylisoquinoline alkaloids like ochrobirine and ochotensine. wikipedia.org

Advanced NMR techniques, including 13C{1H} nOe (Nuclear Overhauser Effect), have been utilized in the study of this compound and related spirobenzylisoquinoline alkaloids to help determine relative stereochemistry and assign specific chemical shifts to individual hydrogen and carbon nuclei within the molecular structure. researchgate.net Furthermore, 13C NMR spectroscopy has demonstrated its utility in distinguishing between diastereomers in this class of alkaloids, with observable differences in chemical shifts between compounds like this compound and corydaine reflecting their distinct spatial arrangements. cdnsciencepub.com While earlier reports provided some NMR data, comprehensive assignments of the 1H and 13C NMR data for this compound have been published more recently, facilitating its definitive spectroscopic identification. sci-hub.se

Below is a summary of key spectroscopic data points for this compound:

Spectroscopic MethodData PointFinding/Application
High-Resolution Mass Spectrometry (HRMS)Molecular FormulaDetermined as C20H17NO6 wikipedia.org
Proton NMR (1H NMR)Spectral DataIndicates structural relationship to ochrobirine and ochotensine wikipedia.org, Used for chemical shift assignment and stereochemistry researchgate.net
Carbon-13 NMR (13C NMR)Spectral DataUsed for chemical shift assignment and stereochemistry researchgate.net, Effective in differentiating diastereomers cdnsciencepub.com
13C{1H} nOeCorrelation DataUsed to establish relative stereochemistry researchgate.net

Biosynthesis and Metabolic Pathways of Sibiricine

Proposed Biosynthetic Precursors and Intermediates

The biosynthesis of isoquinoline (B145761) alkaloids typically involves precursors derived from the shikimate pathway and tyrosine. mdpi.comgacbe.ac.in

Role of the Shikimate Pathway in Alkaloid Biosynthesis

The shikimate pathway is a crucial metabolic route in plants and microorganisms, responsible for the biosynthesis of aromatic amino acids, including phenylalanine, tyrosine, and tryptophan. gacbe.ac.inrutgers.eduslideshare.netnih.govuzh.ch These aromatic amino acids serve as essential precursors for a wide variety of secondary metabolites, including alkaloids. gacbe.ac.inrutgers.edunih.govuzh.ch In the context of isoquinoline alkaloid biosynthesis, tyrosine is a key starting material. mdpi.com The shikimate pathway converts phosphoenolpyruvate (B93156) and erythrose 4-phosphate through a series of enzymatic steps to yield chorismate, which is a branch point for the synthesis of aromatic amino acids. gacbe.ac.innih.gov

Connection to Protopine (B1679745) Biosynthesis

Sibiricine is found alongside protopine in plants such as Corydalis crispa and Hypecoum species. wikipedia.orgmdpi.com Protopine is a well-studied benzylisoquinoline alkaloid, and its biosynthesis is known to proceed from (S)-reticuline through a series of enzymatic transformations. wikipedia.orggenome.jp (S)-Reticuline is a pivotal intermediate in the biosynthesis of numerous benzylisoquinoline alkaloids. wikipedia.org The pathway to protopine involves steps catalyzed by enzymes such as berberine (B55584) bridge enzyme, (S)-cheilanthifoline synthase, (S)-stylopine synthase, (S)-tetrahydroprotoberberine N-methyltransferase, and N-methylstylopine hydroxylase. wikipedia.org Given the co-occurrence and structural similarities among isoquinoline alkaloids, it is plausible that this compound biosynthesis shares some common steps or precursors with the protopine pathway, potentially branching off from intermediates like (S)-reticuline or later products such as (S)-stylopine or (S)-cheilanthifoline. mdpi.comwikipedia.orgwikipedia.orgredalyc.org

Speculated Pathways from Related Isoquinoline Alkaloids

Research suggests that spirobenzylisoquinoline alkaloids, a group that includes this compound, may be synthesized through intermediates like 1,9-dehydrophthalideisoquinolines. cdnsciencepub.comclockss.org These intermediates can undergo reduction and rearrangement to form spirobenzylisoquinolines of the corydaine-sibiricine type. cdnsciencepub.comcdnsciencepub.com Another proposed pathway suggests that this compound could be further transformed into other compounds; for instance, one study presented a possible pathway where this compound is attacked by asparagine to yield hyperectine. mdpi.com The structural relationship of this compound to other alkaloids found in the same plant sources, such as stylopine, cheilanthifoline, and the protopine-type alkaloids, supports the idea of shared biosynthetic origins and interconnected pathways. wikipedia.orgmdpi.comwikipedia.orgredalyc.org

Enzymatic Steps and Biotransformations Involved

While specific enzymes directly catalyzing the formation of this compound have not been explicitly identified in the provided search results, the biosynthesis of related isoquinoline alkaloids involves a range of enzymatic reactions. These include hydroxylations, N- and O-methylations, methylenedioxy bridge formation, and cyclization events. mdpi.com

Enzyme Characterization Studies (Hypothetical or Predicted)

Based on the biosynthetic pathways of related alkaloids like protopine and sanguinarine (B192314), it can be hypothesized that enzymes such as cytochrome P450-dependent oxygenases (e.g., those involved in methylenedioxy bridge formation or hydroxylation) and methyltransferases play roles in the later stages of this compound biosynthesis. wikipedia.orgwikipedia.orgredalyc.org Enzymes similar to (S)-stylopine synthase (CYP719A20) and (S)-cheilanthifoline synthase (CYP719A25), known to be involved in the synthesis of precursors to protopine and sanguinarine from (S)-reticuline, might also be implicated in the pathway leading to this compound due to the structural relationships between these compounds. wikipedia.orgwikipedia.orgredalyc.org

Stereochemical Considerations in Biosynthetic Routes

The biosynthesis of many alkaloids is characterized by specific stereochemical control, leading to the formation of particular enantiomers. For example, the protopine pathway proceeds from (S)-reticuline. wikipedia.org this compound itself exists as different stereoisomers, including (+)-sibiricine. wikipedia.orgnih.gov The specific enzymatic transformations involved in this compound biosynthesis would dictate the stereochemistry of the final product. Rearrangement and cyclization reactions occurring during the formation of the spiro center in this compound are likely to be under enzymatic control, leading to the observed stereoisomeric forms. While detailed stereochemical studies on this compound biosynthesis were not found, the established stereospecificity in related isoquinoline alkaloid pathways suggests that similar control mechanisms are in place for this compound.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound632652 wikipedia.org, 179410 [(+)-Sibiricine] nih.gov
Protopine4970 wikipedia.orgmedrxiv.orgmpg.demedrxiv.orgnih.govuni.lu
(S)-ReticulineNot explicitly found in search results with CID, but a key intermediate.
(S)-Scoulerine22955 medrxiv.orgmedrxiv.org
(S)-Cheilanthifoline440582 medrxiv.orgmedrxiv.org, 101277425 [(S)-Cheilanthifoline] wikipedia.org
(S)-Stylopine6770 medrxiv.orgmedrxiv.orgajol.infowikipedia.org
Sanguinarine5154 wikipedia.orgthegoodscentscompany.comdineshkhedkar.co.inresearchgate.netcore.ac.uk
Chelidonine197810 wikipedia.orgwikidata.orguni.lu
OchrobirineNot explicitly found in search results with CID.
Ochotensine (B1217694)Not explicitly found in search results with CID.
BicucullineNot explicitly found in search results with CID.
Coreximine (B1618875)Not explicitly found in search results with CID.
RheagenineNot explicitly found in search results with CID.
13-OxoprotopineNot explicitly found in search results with CID.
13-OxocryptopineNot explicitly found in search results with CID.
HyperectineNot explicitly found in search results with CID.
(S)-NorcoclaurineNot explicitly found in search results with CID, precursor to (S)-Reticuline. mdpi.com

Proposed Biosynthetic Connections

Genetic and Molecular Regulation of this compound Biosynthesis

Information specifically pertaining to the genetic and molecular regulation of this compound biosynthesis in Corydalis crispa is limited in the currently available research. While the biosynthesis of isoquinoline alkaloids in plants is generally understood to involve a series of enzymatic reactions catalyzed by proteins encoded by specific genes, and is subject to various levels of genetic and environmental regulation, the precise genes, enzymes, and regulatory mechanisms directly controlling the pathway leading to this compound have not been identified in the consulted sources. Research into the biosynthesis of other plant secondary metabolites indicates that transcription factors and other regulatory elements play crucial roles in controlling the expression of biosynthetic genes, but these specific details for this compound remain to be fully elucidated.

Total Synthesis and Advanced Synthetic Methodologies of Sibiricine

Strategic Approaches to Spirobenzylisoquinoline Skeletons

The construction of the spirobenzylisoquinoline skeleton, the central structural feature of Sibiricine, has been a key focus in synthetic endeavors. Different strategies have been employed to assemble this complex framework efficiently and stereoselectively.

Convergent and Linear Synthesis Strategies

For the synthesis of spirobenzylisoquinoline alkaloids like this compound, convergent approaches are often preferred to assemble the distinct isoquinoline (B145761) and spiro-containing portions before the final cyclization or coupling event. fiveable.menih.gov This allows for the optimization of the synthesis of each fragment and their subsequent efficient combination.

Utilization of 1,9-Dehydrophthalideisoquinoline Intermediates

A versatile approach to the synthesis of spirobenzylisoquinoline alkaloids, including those of the corydaine-sibiricine type, involves the use of 1,9-dehydrophthalideisoquinoline intermediates. cdnsciencepub.comcdnsciencepub.comresearchgate.net These intermediates serve as precursors that can be converted to the spirobenzylisoquinoline skeleton through subsequent reactions. The conversion often involves a one-step reduction and rearrangement process. cdnsciencepub.comcdnsciencepub.com This strategy has been demonstrated in the synthesis of multiple spirobenzylisoquinolines and phthalideisoquinolines. cdnsciencepub.comcdnsciencepub.comresearchgate.net

Synthesis of Spiro-Indanone Motifs Related to this compound

The spiro-indanone motif is a crucial part of the this compound structure. Several methods have been developed for the synthesis of spiro-indanone derivatives, which are relevant to the construction of the spirobenzylisoquinoline core. Approaches include transition-metal catalyzed annulation strategies and sequences involving reactions like Michael additions and transesterifications. rsc.orgresearchgate.net For instance, the synthesis of spiro[indanone-2,3′-isochromane-1-one] derivatives has been achieved through a dinuclear zinc-catalyzed Michael/transesterification tandem reaction of α-hydroxy indanones with ortho-ester chalcones. rsc.org Another method involves copper-catalyzed intramolecular annulation reactions of 2-ethynylbenzaldehydes to synthesize 3-hydroxy-1-indanones, which possess the core indanone scaffold found in this compound. researchgate.netacs.org These methodologies highlight the diverse chemical transformations employed to construct the spiro-indanone system.

Key Synthetic Transformations and Reaction Mechanisms

The synthesis of this compound and related spirobenzylisoquinoline alkaloids relies on specific key synthetic transformations and well-defined reaction mechanisms to construct the intricate molecular architecture.

Intramolecular Annulation Reactions (e.g., Cu-Catalyzed)

Intramolecular annulation reactions are pivotal in forming cyclic systems within a molecule, a critical step in building the spirobenzylisoquinoline skeleton. Copper catalysis has proven effective in facilitating such cyclizations. For example, copper-catalyzed intramolecular annulation reactions have been successfully employed in the synthesis of 3-hydroxy-1-indanones from 2-ethynylbenzaldehydes. researchgate.netacs.org This reaction involves the formation of a new ring through the cyclization of a precursor molecule under the influence of a copper catalyst. The plausible mechanism for such a copper(I)-catalyzed cascade annulation involves the activation of an alkyne functionality by the copper catalyst, followed by hydration and subsequent cyclization. acs.org Copper catalysis is also utilized in other annulation protocols for synthesizing various heterocyclic compounds, demonstrating its versatility in constructing cyclic frameworks. rsc.orgnih.govbeilstein-journals.org

Cyclization and Rearrangement Processes

Cyclization and rearrangement processes are essential steps in the synthesis of spirobenzylisoquinoline alkaloids, often occurring in sequence to form the characteristic spiro center and the fused ring system. The conversion of 1,9-dehydrophthalideisoquinoline intermediates to spirobenzylisoquinolines is a prime example, involving a one-step process that combines reduction and rearrangement. cdnsciencepub.comcdnsciencepub.com This transformation effectively reorganizes the molecular framework to generate the spirocyclic structure. Other routes to the spiro system have been developed, including those involving the rearrangement of a protoberberine system. cdnsciencepub.com The Pictet-Spengler reaction, a common method for synthesizing isoquinoline derivatives, has also been adapted for the synthesis of the spirobenzylisoquinoline skeleton by reacting a suitably substituted indanedione with a phenylethylamine derivative. cdnsciencepub.comresearchgate.net This reaction sequence, followed by further transformations, allows for the controlled formation of the spiro center and the required functional groups and stereochemistry. cdnsciencepub.com Rearrangement reactions, such as the semipinacol rearrangement, can also be involved in constructing spirocyclic systems. researchgate.netcapes.gov.br

Asymmetric Synthesis and Stereocontrol in this compound Analogue Preparation

Asymmetric synthesis and precise stereocontrol are paramount in the synthesis of this compound and its analogues due to the presence of multiple chiral centers wikipedia.orgyork.ac.ukncl.ac.uk. Achieving the correct relative and absolute stereochemistry is crucial for replicating the biological activity of the natural product and for developing new analogues with desired properties ru.nl.

Stereocontrol in organic synthesis involves strategies to influence the stereochemical outcome of a reaction, leading to the preferential formation of one stereoisomer over others ncl.ac.uk. This can be achieved through various methods, including the use of chiral auxiliaries, chiral reagents, or chiral catalysts york.ac.uk.

Chiral Auxiliaries: These are chiral groups temporarily attached to the substrate to direct the stereochemistry of a reaction. After the stereocenter is set, the auxiliary is removed york.ac.uk. This strategy has been employed in the asymmetric synthesis of complex molecules, including natural products nih.gov.

Chiral Reagents: These are enantiomerically pure reagents that react with a prochiral substrate to create a new stereocenter york.ac.uk.

Chiral Catalysts: These are catalytic species, often metal complexes or organocatalysts, that facilitate a reaction and induce asymmetry in the product. Asymmetric catalysis is a highly efficient approach as the catalyst is used in substoichiometric amounts ncl.ac.uknih.gov.

Research into the synthesis of this compound analogues likely involves applying and developing these asymmetric methodologies to control the formation of the spirocyclic core and the stereocenters on the pendant rings. The complexity of the this compound structure, with its spiro junction and oxygenation pattern, requires sophisticated strategies for achieving high levels of stereoselectivity wikipedia.orgconsensus.app.

While specific detailed research findings on the asymmetric synthesis and stereocontrol specifically for this compound analogues were not extensively detailed in the search results, the principles and methods described in the context of other complex natural products and chiral molecules are directly applicable ru.nlnih.govscripps.edursc.orgbikaken.or.jpmdpi.comnih.govnih.gov. For instance, asymmetric 1,3-dipolar cycloaddition and stereoselective reductive amination are key reactions used in the synthesis of chiral nitrogen heterocycles and other complex structures nih.govnih.govisef.net. The development of new chiral ligands and catalysts is an ongoing area of research that directly impacts the ability to perform highly selective asymmetric transformations relevant to complex molecule synthesis ncl.ac.uknih.gov.

Challenges and Innovations in this compound Total Synthesis

The total synthesis of complex natural products like this compound presents significant challenges due to their intricate molecular architectures, multiple stereogenic centers, and often limited natural abundance consensus.apptu-dresden.de. This compound's spirocyclic ring system, the presence of multiple oxygen functionalities, and the need to control the stereochemistry at several positions contribute to the synthetic difficulty wikipedia.org.

Key challenges in the total synthesis of this compound include:

Construction of the Spirocyclic Core: The formation of the spiro junction, where the isoquinoline and cyclopenta[g] wikipedia.orgbenzodioxole systems are connected, requires specific bond-forming strategies that are both efficient and selective wikipedia.org.

Stereochemical Control: this compound possesses multiple stereocenters, and controlling their relative and absolute configurations throughout the synthesis is a major hurdle wikipedia.orgconsensus.app. Achieving high diastereoselectivity and enantioselectivity in key steps is essential ru.nl.

Incorporation of Functional Groups: Introducing and manipulating the various oxygen-containing functional groups (hydroxyl, ketone, and those within the methylenedioxy rings) at the correct oxidation states and positions adds complexity to the synthetic route wikipedia.org.

Innovations in total synthesis are continuously being developed to overcome these challenges scripps.edutu-dresden.depitt.edu. These innovations often involve:

Development of New Reaction Methodologies: The invention of novel chemical reactions and transformations that can efficiently construct complex linkages or introduce functionality with high selectivity is crucial scripps.edupitt.edu.

Catalysis: The use of highly active and selective catalysts, particularly in asymmetric catalysis, allows for more efficient and stereocontrolled routes ncl.ac.uknih.gov.

Strategic Retrosynthesis: Creative and efficient retrosynthetic analysis is key to designing a successful synthetic route, breaking down the complex target molecule into simpler, readily available starting materials through a series of plausible synthetic steps scripps.edupitt.edu.

Flow Chemistry: Continuous flow reactors can offer advantages in terms of efficiency, safety, and scalability for certain transformations in complex synthesis acsgcipr.org.

Chemoenzymatic Synthesis: Integrating enzymatic transformations into synthetic routes can provide highly selective and environmentally friendly approaches to introduce chirality or perform specific functional group manipulations tu-dresden.de.

While specific innovative approaches solely focused on this compound's total synthesis were not prominently featured in the search results, the field of total synthesis is characterized by the application of general strategies and the development of new methods that can be adapted to various complex targets scripps.edutu-dresden.depitt.edu. The ongoing efforts to synthesize other complex isoquinoline alkaloids and spirocyclic compounds likely contribute valuable insights and methodologies applicable to this compound wikipedia.org.

Preclinical Pharmacological Profiles and Biological Activities of Sibiricine

In Vitro Cellular and Biochemical Activities

Studies have investigated the effects of sibiricine on immune cells and its potential to inhibit cholinesterase enzymes.

Anti-inflammatory Effects on Immune Cells (e.g., LPS-activated THP-1 cells, TNF-α production)

This compound has demonstrated significant anti-inflammatory activity by reducing TNF-α production in LPS-activated THP-1 cells. medchemexpress.comresearchgate.net Research indicates that crude extracts of Corydalis crispa, from which this compound is isolated, also exhibit significant anti-inflammatory activity against TNF-α production in this model. researchgate.net Specific studies have shown that at a concentration of 50 µg/mL, crude extracts of C. dubia (a related species) inhibited TNF-α secretion in LPS-activated THP-1 cells without causing significant cytotoxicity, suggesting the anti-inflammatory effect is not due to reduced cell viability. wordpress.com

SampleTNF-α Production (pg/mL)% Inhibition of TNF-α Production
RPMI (Cell Culture Media Control)Very low (0 - <0.5)-
DMSO (Solvent Control)High0
Dexamethasone (Positive Control)Lower than DMSOSignificant
C. crispa Crude ExtractsSignificantly reducedSignificant (p < 0.01)
C. dubia Crude Extract (50 µg/mL)Reduced54% wordpress.com
C. dubia Dichloromethane Extract7189% researchgate.net
C. dubia Hexane Extract14277% researchgate.net
C. dubia Chloroform Extract28454% researchgate.net

Note: Data for this compound specifically on TNF-α production in THP-1 cells is mentioned as significant medchemexpress.comresearchgate.net, but specific numerical data for the isolated compound at defined concentrations, comparable to the extract data, was not consistently available in the provided snippets.

Cholinesterase Inhibitory Activity (Acetylcholinesterase, Butyrylcholinesterase)

While some isoquinoline (B145761) alkaloids have shown cholinesterase inhibitory activity, specific detailed data for this compound's effect on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) was not prominently available in the provided search results. General reviews on isoquinoline alkaloids mention that some compounds in this class can inhibit these enzymes, which are targets for conditions like Alzheimer's disease. sci-hub.senih.govresearchgate.netresearchgate.netresearchgate.net For instance, (+)-canadine and (±)-corycavidine, other isoquinoline alkaloids from Corydalis species, have shown inhibitory activity against human AChE and human BuChE, respectively. researchgate.net Further specific research on this compound's IC₅₀ values for AChE and BChE would be required for a detailed profile.

Investigations into Other Mechanistic Cellular Responses (e.g., related to anticancer, antiplasmodial activity from class-related studies)

This compound, as a spirobenzylisoquinoline alkaloid, is part of a class of compounds with diverse biological activities, including potential anticancer and antiplasmodial effects. While this compound itself has been noted to have intriguing anticancer activities acs.org, detailed mechanistic cellular responses specifically for this compound in these contexts were not extensively detailed in the provided information. Studies on other isoquinoline alkaloids from related plants like Corydalis and Fumaria have explored various mechanisms, including cytotoxicity against cancer cell lines and antiplasmodial activity. researchgate.netnih.govresearchgate.net For example, coreximine (B1618875), another alkaloid from Corydalis crispa, has shown antiplasmodial activity against P. falciparum strains. researchgate.net The broader class of isoquinoline alkaloids is known for a wide range of bioactivities, including antitumor, antibacterial, antifungal, antiviral, and antiparasitic effects. nih.gov

Preclinical In Vivo Efficacy Studies (Excluding Human Clinical Data)

Information regarding preclinical in vivo studies specifically on this compound was limited in the provided search results. While the anti-inflammatory and cholinesterase inhibitory activities are promising areas, detailed animal model studies focusing solely on isolated this compound were not extensively described.

Animal Models for Inflammatory Response Assessment

General in vivo studies on related isoquinoline alkaloids or plant extracts containing them have been conducted to assess anti-inflammatory responses. For instance, extracts and certain isolated alkaloids from Hypecoum erectum, another plant containing isoquinoline alkaloids, have been evaluated for in vivo anti-inflammatory activity using models like carrageenan-induced paw edema in mice. researchgate.netmdpi.com These studies suggest the potential for in vivo anti-inflammatory effects from this class of compounds. researchgate.netmdpi.com

Studies in Models for Cholinesterase Modulation

Preclinical in vivo studies on cholinesterase modulation have been conducted for other compounds, including some natural alkaloids, to assess their potential in treating cognitive disorders. researchgate.netnih.gov However, specific in vivo studies using animal models to evaluate the cholinesterase modulating effects of this compound were not found within the provided search results.

Exploratory In Vivo Models for Other Biological Activities (e.g., antiplasmodial)

Research into the biological activities of compounds isolated from Corydalis crispa has included investigations into antiplasmodial effects. One study reported the antiplasmodial activity of coreximine (compound 5), another isoquinoline alkaloid isolated from Corydalis crispa, against Plasmodium falciparum strains TM4/8.2 and K1CB1 (a multidrug-resistant strain) researchgate.net. While this specific study mentions this compound (compound 8) as one of the isolated alkaloids, it attributes the antiplasmodial activity to coreximine researchgate.net.

General research on plant extracts and isolated compounds has explored antiplasmodial activity in in vivo models, such as mice infected with Plasmodium berghei. These studies evaluate the ability of substances to reduce parasitemia ajol.infoscielo.org.mx. The effectiveness of potential antimalarial compounds is often assessed by the percentage suppression of parasitemia in treated animals compared to untreated controls ajol.infoscielo.org.mx. Extracts showing significant reductions in parasitemia are considered active ajol.info.

Pharmacokinetic Parameters in Preclinical Animal Models

Understanding the pharmacokinetic profile of a compound in preclinical animal models is a critical step in drug development. Pharmacokinetics describes how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body researchgate.netcreative-animodel.com. These studies provide essential data for predicting human pharmacokinetic profiles and informing decisions regarding potential clinical trials mdpi.comnih.gov. Commonly used animal models for pharmacokinetic studies include rats, mice, dogs, and monkeys researchgate.netnih.govdovepress.com.

Absorption, Distribution, Metabolism, and Excretion (ADME) Research

ADME research in preclinical animal models aims to characterize the fate of a compound within a living system genoskin.comnih.govtaylorfrancis.com. This involves studying how the compound is absorbed into the bloodstream, how it is distributed to various tissues and organs, how it is metabolized into other compounds, and how it is eliminated from the body creative-animodel.comgenoskin.com. These parameters are crucial for determining the systemic exposure and potential efficacy and safety of a drug candidate genoskin.com.

Animal models are traditionally used for ADME testing, although their ability to accurately replicate human physiology can be limited due to differences in skin structure, enzyme expression, and barrier function genoskin.com. Despite these limitations, data from animal ADME studies are used to inform later stages of drug development genoskin.comnih.gov. Physiologically based pharmacokinetic (PBPK) models are also employed, using species-specific physiology to simulate drug ADME and predict human pharmacokinetics frontiersin.orgfda.gov.

Bioavailability and Systemic Exposure in Research Models

Bioavailability refers to the fraction of an administered dose of a drug that reaches the systemic circulation in an unchanged form researchgate.net. Systemic exposure is typically quantified by parameters such as the area under the concentration-time curve (AUC) and peak plasma concentration (Cmax) mdpi.com. These parameters provide insight into the extent and rate of drug absorption mdpi.com.

Preclinical studies in animal models are used to determine the oral bioavailability and systemic exposure of drug candidates nih.govplos.org. Significant inter-species variability in pharmacokinetic parameters, including oral bioavailability, can be observed nih.gov. For example, studies on other compounds have shown oral bioavailability ranging from 15% to over 100% depending on the animal species and formulation plos.org. The concordance of absolute bioavailability estimates between certain animal models, such as mice, and humans for some compounds supports their use in risk assessment nih.gov.

Data from animal studies on systemic exposure are used to assess the relationship between exposure levels and observed biological effects plos.org. Pharmacokinetic-pharmacodynamic (PK-PD) analysis, which correlates drug concentration with biological response, is a key aspect of preclinical research mdpi.com.

Mechanisms of Action at the Molecular and Cellular Levels

Receptor Binding and Ligand-Target Interactions

Ligand-target interactions are fundamental to the biological activity of small molecules like alkaloids. These interactions typically involve non-covalent forces such as hydrogen bonds, van der Waals forces, and electrostatic interactions, which facilitate the binding of the ligand to a specific site on a receptor protein. The precise nature of these interactions dictates the affinity and specificity of the binding event. While general principles of receptor binding apply to alkaloids rushim.ru, specific detailed research findings regarding sibiricine's direct binding to identified receptors are limited in the provided search results. However, studies on other natural compounds highlight the importance of understanding these interactions for rational drug design and elucidating mechanisms of action. nih.gov

Enzyme Inhibition Kinetics and Specificity (e.g., Cholinesterases)

This compound has been investigated for its potential inhibitory effects on enzymes, particularly cholinesterases. Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes involved in the hydrolysis of the neurotransmitter acetylcholine (B1216132). nih.govwikipedia.orgnih.gov Inhibition of these enzymes leads to an increase in acetylcholine levels, which can impact neurotransmission. nih.govwikipedia.orgnih.govmdpi.com

Studies have evaluated the inhibitory activity of this compound and related alkaloids from Fumaria and Corydalis species against AChE and BChE using methods like microtiter plate assays. iiim.res.inresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net These studies aim to determine the half-maximal inhibitory concentration (IC₅₀) and understand the kinetics and specificity of the inhibition. Research indicates that certain alkaloids, including those structurally related to this compound, can exhibit inhibitory effects on cholinesterases. iiim.res.inresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net For example, one study evaluated this compound, (±)-sibiricine acetate, (-)-sinactine, and (-)-stylopine (B192457) for their activity against AChE and BChE. iiim.res.inresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net

While specific kinetic parameters (like Kᵢ) and detailed specificity profiles for this compound itself are not extensively detailed in the provided snippets, the inclusion of this compound in panels of alkaloids tested for cholinesterase inhibition underscores its relevance in this area of research. iiim.res.inresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net The mechanism of cholinesterase inhibition typically involves interaction with the enzyme's active site, which contains both an anionic site and an esteratic site. nih.govwikipedia.org Inhibitors can interact with these sites to prevent the hydrolysis of acetylcholine. nih.govwikipedia.org

Modulation of Cellular Signaling Pathways

Modulation of cellular signaling pathways is a key mechanism by which many bioactive compounds exert their effects. These pathways are complex networks of molecular interactions that control various cellular processes, including inflammation, immune responses, and neurotransmission. walshmedicalmedia.comresearchgate.netnih.govroutledge.com

Investigation of Inflammatory Cascades (e.g., TNF-α pathways)

Inflammatory cascades involve a series of molecular events triggered by pro-inflammatory signals, leading to the production of inflammatory mediators like cytokines. Tumor necrosis factor-alpha (TNF-α) is a major pro-inflammatory cytokine that plays a pivotal role in immune responses and inflammation. mdpi.comfrontiersin.orgresearchgate.netthermofisher.com It is primarily produced by activated macrophages and can activate downstream signaling pathways that contribute to inflammation. mdpi.comfrontiersin.orgthermofisher.com

Research suggests that some natural compounds can modulate TNF-α pathways. nih.gov While direct studies specifically detailing this compound's impact on TNF-α pathways are not prominent in the provided results, the association of related alkaloids with anti-inflammatory properties researchgate.net suggests a potential area of investigation for this compound. Modulation of inflammatory cascades can occur at various points, including the production of TNF-α, the binding of TNF-α to its receptors (TNFR1 and TNFR2), or the downstream signaling events involving factors like NF-κB. walshmedicalmedia.comnih.govmdpi.comthermofisher.com

Impact on Neurotransmitter Systems

Neurotransmitter systems are crucial for communication between neurons and are involved in a wide range of physiological and cognitive functions. nih.govyoutube.com Alterations in neurotransmitter levels or activity are implicated in various neurological and psychiatric disorders. nih.gov Acetylcholine is a key neurotransmitter, and its levels are regulated by cholinesterase enzymes. nih.govwikipedia.orgnih.govmdpi.com

As discussed in Section 6.2, this compound and related alkaloids have been studied for their ability to inhibit cholinesterases, thereby potentially increasing acetylcholine levels. iiim.res.inresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net This mechanism of action directly impacts the cholinergic neurotransmitter system. By inhibiting the breakdown of acetylcholine, this compound could influence cholinergic neurotransmission in the central and peripheral nervous systems. nih.govwikipedia.orgnih.govmdpi.com

Molecular Dynamics Simulations to Elucidate Binding Modes

Molecular dynamics (MD) simulations are computational techniques used to study the physical movements of atoms and molecules over time. researchgate.netacellera.commdpi.comnih.gov In the context of ligand-target interactions, MD simulations can provide valuable insights into the dynamic behavior of a ligand within a binding site, helping to elucidate the preferred binding modes, conformational changes upon binding, and the stability of the ligand-protein complex. researchgate.netacellera.commdpi.comnih.gov

MD simulations can complement experimental data and molecular docking studies by providing a more realistic representation of the binding process, considering the flexibility of both the ligand and the target protein, as well as the influence of the surrounding environment (e.g., water molecules). researchgate.netacellera.comnih.gov These simulations can help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding pose. researchgate.netmdpi.comigem.wiki

While the provided search results mention the use of molecular docking and molecular dynamics simulations in the study of cholinesterase inhibitors and other natural compounds iiim.res.inresearchgate.netresearchgate.netresearchgate.netresearchgate.net, specific detailed findings of MD simulations applied directly to this compound to elucidate its binding modes to particular targets are not extensively presented. However, the application of these techniques to related compounds suggests that MD simulations could be a valuable tool for future research to understand the precise molecular interactions of this compound with its biological targets, including cholinesterases and potentially other proteins involved in inflammatory or neurotransmitter pathways. researchgate.netacellera.commdpi.comnih.gov

Structure Activity Relationship Sar Studies of Sibiricine and Its Analogues

Identification of Pharmacophores and Key Structural Motifs

Pharmacophores represent the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, ionizable groups) required for a molecule to exert a specific biological effect. nih.gov While specific pharmacophore models for sibiricine were not explicitly detailed in the search results, studies on related isoquinoline (B145761) alkaloids highlight the importance of certain structural motifs for activity. For instance, the isoquinoline skeleton itself is a key feature in many bioactive alkaloids. researchgate.netiiim.res.innih.gov The presence and position of oxygenated substituents (hydroxyl, methoxy (B1213986), methylenedioxy) on the aromatic rings are also frequently implicated in biological activity. sci-hub.se For this compound, the spiro junction, the indanone moiety with its hydroxyl group, and the N-methyl group on the isoquinoline ring are likely crucial structural motifs influencing its interactions with biological targets. wikipedia.org

Influence of Stereochemistry on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms, can significantly impact the biological activity of chiral molecules. Diastereomers, which are stereoisomers that are not mirror images of each other, can exhibit different pharmacological profiles. cdnsciencepub.com this compound exists as diastereomers due to chiral centers within its structure. cdnsciencepub.com Studies on spirobenzylisoquinoline alkaloids, including this compound and its diastereomer corydaine, have shown that 13C NMR spectroscopy can be used to differentiate between these diastereomers, indicating distinct structural environments. cdnsciencepub.comresearchgate.net While the search results confirm that stereochemistry is a relevant factor in this class of compounds, specific data directly correlating the stereochemistry of this compound diastereomers with detailed differences in biological activity were not extensively provided. However, the ability to differentiate diastereomers using techniques like 13C NMR is a prerequisite for conducting such SAR studies. cdnsciencepub.comnih.gov

Systematic Modifications of the Spirobenzylisoquinoline Skeleton

Modifications to the core spirobenzylisoquinoline skeleton are a common strategy in SAR studies to probe the importance of different regions of the molecule for activity.

Modifications on the Indanone Moiety

The indanone moiety is a significant part of the this compound structure, featuring a 3-hydroxy-1-indanone (B1295786) scaffold. acs.org The presence of this scaffold in natural products, including this compound, has been associated with various biological activities such as anticancer, antispasmodic, antifungal, and antiviral effects. acs.org Research on indanone derivatives has shown that modifications to this moiety can influence biological activity, such as anti-inflammatory effects. acs.org While the search results mention the importance of the indanone core and its potential for modification, specific detailed research findings on systematic modifications of the indanone moiety in this compound or its direct analogues and their precise impact on SAR were not provided.

Substituent Effects on Isoquinoline Nitrogen and Aromatic Rings

Substituents on the isoquinoline nitrogen and the aromatic rings of the spirobenzylisoquinoline skeleton play a crucial role in modulating biological activity. The isoquinoline nitrogen in this compound is N-methylated. wikipedia.org Modifications to nitrogen atoms in isoquinoline alkaloids, such as N-oxidation, can affect their properties and potentially their interaction with biological targets. chemistry-chemists.com

The aromatic rings of the spirobenzylisoquinoline system typically bear oxygenated substituents like methylenedioxy or methoxy groups. wikipedia.orgsci-hub.se These substituents influence the electronic and lipophilic properties of the molecule, which are critical for binding to biological targets. mdpi-res.comlibretexts.orglibretexts.org The position and nature of these substituents can significantly alter activity. Studies on other alkaloid classes, such as berberine (B55584) derivatives, have shown that substitutions on aromatic rings are important for activity, for example, in cholinesterase inhibition. researchgate.net While general principles of substituent effects on aromatic rings apply to this compound and its analogues libretexts.orglibretexts.orgyoutube.com, specific detailed SAR data correlating variations in substituents on the aromatic rings of this compound with changes in its reported biological activities were not found within the provided search results.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling uses mathematical and statistical methods to build predictive models correlating structural descriptors of compounds with their biological activity. These models can help identify the structural features that are most important for activity and predict the activity of new, untested compounds. This compound and its analogues have been included in studies utilizing QSAR approaches, particularly in the context of predicting properties like mutagenic capacity. dp.techdntb.gov.uabenthamdirect.com This indicates that QSAR modeling is being applied to this class of compounds to understand and predict their biological behavior based on their chemical structures. benthamdirect.com

Application of NMR Spectroscopy in SAR Elucidation (e.g., 13C NMR for Diastereomer Differentiation)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation and can also provide insights relevant to SAR studies. nih.govnih.gov For spirobenzylisoquinoline alkaloids, including this compound, 13C NMR spectroscopy has been shown to be particularly useful for differentiating between diastereomers. cdnsciencepub.comresearchgate.netnih.govcapes.gov.br The chemical shifts in 13C NMR spectra are sensitive to the electronic and conformational environment of carbon atoms, allowing for the distinction of subtle structural differences between diastereomers. cdnsciencepub.comcapes.gov.brbhu.ac.in This differentiation is essential for understanding how stereochemistry influences biological activity, a key aspect of SAR. cdnsciencepub.com While 13C NMR is highlighted for diastereomer differentiation, NMR in general is a valuable technique in SAR elucidation by providing detailed structural information and potentially insights into ligand-protein interactions. nih.govnih.gov

Chemical Derivatization and Rational Design of Sibiricine Analogues

Strategies for Semisynthesis and Chemical Modification

Semisynthesis allows for the targeted modification of specific functional groups on the natural product scaffold, leading to the creation of analogue libraries with distinct properties from the original compound. researchgate.net This approach is particularly useful for complex structures where total synthesis might be challenging or cost-prohibitive. wikipedia.org

Esterification, Alkylation, and Silylation Techniques for Modification

While specific details on the esterification, alkylation, and silylation of sibiricine are not extensively detailed in the provided search results, these techniques are common methods for chemical modification of compounds containing hydroxyl, amine, or other reactive functional groups. Esterification involves the reaction of a carboxylic acid or its derivative with an alcohol or phenol, forming an ester linkage. Alkylation involves the addition of an alkyl group to a molecule. Silylation introduces a silyl (B83357) group, often to protect a functional group or alter solubility and volatility. These methods can be applied to the hydroxyl group or the nitrogen atom present in the this compound structure to create novel derivatives. Chemical derivatization strategies are also used in analytical techniques, such as mass spectrometry, to alter the properties of compounds for better analysis. nih.gov

Design Principles for Novel this compound Derivatives

The design principles for novel this compound derivatives would involve understanding the structure-activity relationship (SAR) of the parent compound and its known analogues. This typically involves identifying the key structural features responsible for the desired biological activity and modifying other parts of the molecule to improve properties while retaining or enhancing the activity. Rational design considers factors such as target interaction, metabolic pathways, and potential off-target effects. reachemchemicals.com Semisynthesis allows for targeted modifications based on these design principles. researchgate.net

Evaluation of Novel Analogues in Preclinical Biological Assays

Novel this compound analogues designed through chemical derivatization are typically evaluated in a battery of preclinical biological assays to assess their potency, efficacy, and selectivity for the intended biological target. These assays can include in vitro studies using cell lines or enzymes and in vivo studies in animal models. nih.govnih.gov Preclinical evaluation aims to determine the biological activity of the analogues and identify promising candidates for further development. nih.gov

Computational Design Approaches for Derivatization (e.g., in silico screening, molecular docking)

Computational design approaches, such as in silico screening and molecular docking, play a significant role in the rational design and prioritization of this compound derivatives for synthesis and testing. chem960.comreachemchemicals.commsengineering.chmdpi.comnih.gov These methods use computational tools and algorithms to predict the potential interactions of molecules with biological targets and estimate their biological activity. atp.agtrimble.comsintef.noarup.com

In silico screening allows for the rapid evaluation of large libraries of potential this compound analogues based on their predicted binding affinity to a target protein or their predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. mdpi.comnih.gov Molecular docking simulates the binding of a ligand (e.g., a this compound analogue) to a receptor site on a protein, providing insights into the potential binding mode and affinity. mdpi.comnih.govdntb.gov.uadp.techresearchgate.net These computational methods can help prioritize which derivatives are most likely to exhibit desired biological activity, thus reducing the number of compounds that need to be synthesized and tested experimentally. mdpi.comnih.gov Computational design is increasingly integrated into the drug discovery pipeline to accelerate the identification and optimization of lead compounds. atp.agtrimble.comarup.commdpi.com

Advanced Analytical Methodologies for Sibiricine Research

Spectroscopic Techniques for Structure Elucidation

Spectroscopic methods are fundamental in determining the structural identity of a chemical compound by analyzing its interaction with electromagnetic radiation. For Sibiricine, mass spectrometry and nuclear magnetic resonance spectroscopy are paramount.

High-Resolution Mass Spectrometry for Molecular Characterization

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the accurate molecular weight and elemental composition of a compound. For this compound, HRMS has been instrumental in confirming its molecular formula. Using high resolution mass spectrometry, the molecular formula of this compound is determined to be C₂₀H₁₇NO₆. wikipedia.org HRMS provides precise mass measurements that allow for the unambiguous determination of the elemental composition, which is crucial for initial structural characterization. Beyond molecular formula determination, mass spectrometry provides fragmentation patterns that offer insights into the substructures present within the molecule, aiding in the assembly of the complete structure. researchgate.net This technique is essential for identifying individual molecular species and differentiating them from other compounds in a mixture.

Advanced NMR Spectroscopy (2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the detailed connectivity and stereochemistry of organic molecules. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are applied in this compound research. The proton nuclear magnetic resonance (PMR) spectrum of this compound at 100 MHz has shown its structural relationship to other alkaloids like ochrobirine and ochotensine (B1217694). wikipedia.org

Advanced NMR techniques, including 2D NMR experiments, provide comprehensive information about the spatial arrangement of atoms and their connectivity. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are vital for assigning signals in the NMR spectra to specific nuclei and establishing through-bond and through-space correlations. A full assignment of NMR data of this compound has been presented in recent research, leading to a revision of previously reported resonance assignments. sci-hub.se This highlights the importance of detailed NMR analysis for accurate structural confirmation. NMR spectroscopy provides information on molecular structure, dynamics, and interactions, making it a primary tool in structure elucidation. nih.gov

While solution-state NMR (1D and 2D) is commonly used for structural elucidation of purified compounds, Solid-State NMR can provide valuable information about the structure and dynamics of molecules in solid form, which is relevant for studying solid samples or understanding solid-state properties. Although specific applications of Solid-State NMR to this compound were not detailed in the consulted literature, it remains a potential advanced technique for gaining further structural insights in non-solution states.

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from complex mixtures, such as plant extracts, and for its subsequent quantification. These methods leverage differential interactions of compounds with a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) in Research

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of this compound in research. HPLC analyses are conducted using various instrument configurations, including those equipped with C18 columns and UV or diode array detectors (DAD). sci-hub.semdpi-res.comresearchgate.net

HPLC is employed for both analytical scale separations, to assess purity and identify components in mixtures, and semipreparative scale separations, to isolate this compound and related compounds for further spectroscopic analysis or biological testing. sci-hub.se Typical conditions involve reversed-phase chromatography with mobile phases consisting of mixtures of methanol (B129727) or acetonitrile (B52724) and water, often with modifiers. For instance, semipreparative HPLC separations have been carried out using methanol-water mixtures with varying ratios (e.g., 53:47, 52:48, 50:50) on C18 columns. sci-hub.se HPLC-DAD allows for the detection and quantification of compounds based on their UV absorbance profiles. researchgate.net The application of HPLC allows for the separation of target alkaloids from interfering components in complex extracts. researchgate.net HPLC is also used for quantitative determination of compounds. mdpi-res.comresearchgate.netnih.gov

An example of HPLC conditions used in research involving the separation of compounds from Corydalis decumbens, including the purification of compounds alongside this compound, is presented below:

InstrumentColumnDimensionsParticle SizeDetectorMobile PhaseFlow RateWavelength(s)Application
Agilent 1260Ultimate XB-C184.6 × 250 mm5 μmVWDMeOH-H₂ONot specifiedNot specifiedAnalytical HPLC
Shimadzu LC-20ATWelch Xtimate-C1810 × 250 mm5 μmSPD-M20A (DAD)MeOH-H₂O2 mL/min210 nmSemipreparative
Waters e2695Symmetry C184.6 × 250 mm5 μmWaters 2996 PDAIsocraticNot specifiedNot specifiedLipophilicity
Not specifiedPolar RPNot specifiedNot specifiedHPLC-DADACN, Water, ILNot specified405–412 nmQuantitative

Gas Chromatography (GC) with Derivatization Techniques

Gas Chromatography (GC) is another chromatographic technique that can be applied to the analysis of alkaloids. GC is suitable for separating volatile or semi-volatile compounds that are thermally stable. rushim.ru While this compound itself may have limited volatility due to its structure and functional groups, derivatization techniques can be employed to convert it into a more volatile form suitable for GC analysis.

Derivatization involves chemically modifying the analyte to improve its chromatographic properties, such as increasing volatility or enhancing detector response. Common derivatization methods for alkaloids include silylation, acylation, or alkylation of polar functional groups like hydroxyl or amine groups. researchgate.netresearchgate.net These modifications can make the molecule more amenable to separation by GC. GC is often coupled with Mass Spectrometry (GC-MS), which provides both separation and structural information through fragmentation patterns, aiding in identification and quantification. researchgate.netresearchgate.net The use of internal standards, including isotope-labeled derivatives, is important for accurate quantification in GC-MS analysis. researchgate.net Although specific applications of GC with derivatization for this compound analysis were not extensively detailed in the search results, the principles of GC and derivatization are applicable to the analysis of alkaloids and could be employed for this compound depending on the specific research objective and matrix.

Supercritical Fluid Chromatography (SFC) for Complex Mixtures

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC offers advantages for separating a wide range of compounds, including both non-polar and polar molecules, and can be particularly useful for the analysis of complex mixtures. It can provide faster separations and is considered a greener alternative to some liquid chromatography methods due to the nature of the mobile phase.

SFC is well-suited for the analysis of chiral compounds and can be coupled with various detectors, including mass spectrometers. While SFC has shown promise in the analysis of natural products and complex matrices, specific research findings detailing the application of Supercritical Fluid Chromatography for the analysis of this compound were not identified in the consulted literature. However, given its capabilities in separating diverse compounds, SFC holds potential for the analysis of this compound, especially in complex plant extracts or in applications requiring orthogonal separation techniques to HPLC or GC.

Method Validation and Quality Control in Analytical Research

Analytical method validation is a fundamental process in research and quality control, ensuring that an analytical procedure is suitable for its intended purpose jespublication.comaoac.org. This involves demonstrating that the method consistently yields accurate, precise, and reliable results jespublication.com. Key parameters typically evaluated during method validation include accuracy, precision, specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, range, and robustness jespublication.comsysrevpharm.orgofnisystems.com.

Accuracy refers to the closeness of test results to the true value sysrevpharm.org. Precision is the measure of agreement among multiple measurements of the same sample sysrevpharm.org. Specificity is the ability to measure the analyte accurately in the presence of other components that may be expected to be present, such as impurities or matrix components ofnisystems.comresearchgate.net. LOD and LOQ represent the lowest concentrations of the analyte that can be detected and quantitatively determined with acceptable reliability, respectively ofnisystems.comresearchgate.net. Linearity establishes the proportional relationship between the analyte concentration and the detector response over a defined range ofnisystems.comresearchgate.net. The range is the interval between the upper and lower levels of analyte for which the method has demonstrated acceptable accuracy, precision, and linearity sysrevpharm.orgofnisystems.com. Robustness is the capacity of the method to remain unaffected by small, deliberate variations in method parameters sysrevpharm.org.

Quality control (QC) in analytical research encompasses a set of procedures and practices designed to monitor the performance of an analytical method and ensure the quality and reliability of the results over time iaea.org. This includes using reference materials, implementing control charts, and participating in proficiency testing iaea.org. Analytical quality control aims to ensure consistency, comparability, and accuracy within a specified range .

While the principles of analytical method validation and quality control are universally applied in the analysis of chemical compounds like this compound, detailed research findings specifically outlining the validated parameters and quality control measures for this compound analytical methods were not extensively available in the consulted literature. General discussions on the qualitative and quantitative analysis of this compound and related compounds exist researchgate.net, but specific validation protocols or QC data for this compound were not readily found.

Application of Derivatization for Enhanced Detection in Research

Derivatization is a technique used in analytical chemistry to chemically modify an analyte to improve its detection or separation characteristics research-solution.comnih.gov. This is particularly useful for compounds that lack functional groups suitable for direct detection by common detectors or for those that require improved volatility or thermal stability for chromatographic analysis research-solution.commdpi.com.

For enhanced detection, derivatization can introduce chromophores or fluorophores for improved UV-Vis or fluorescence detection, respectively nih.gov. It can also increase the ionization efficiency of analytes for mass spectrometry mdpi.com. In gas chromatography (GC), derivatization is often employed to convert polar or non-volatile compounds into more volatile derivatives, improving peak shape, resolution, and detector response research-solution.commdpi.comnih.gov. Common derivatization reactions include silylation, alkylation, and acylation, targeting functional groups such as hydroxyl, amine, and carboxyl groups research-solution.comnih.gov.

The application of derivatization in the analysis of this compound is suggested in some research contexts. One mention indicates the potential use of post-column derivatization with fluorimetric detection in the analysis of this compound chemistry-chemists.com. This implies that derivatization is used after chromatographic separation to make this compound or its related compounds detectable by a fluorescence detector, likely due to the absence of sufficient native fluorescence or UV absorption for sensitive detection. However, detailed information on the specific derivatization reagents, protocols, and the extent of signal enhancement achieved for this compound through this or other derivatization methods was not comprehensively provided in the search results. While derivatization is a known strategy for enhancing the detection of various compounds in analytical research nih.govmdpi.comnih.gov, specific detailed applications and research findings related to the derivatization of this compound for enhanced detection were limited in the available literature.

Research Challenges, Future Directions, and Potential Academic Applications

Elucidating Complete Biosynthetic Pathways for Sibiricine and Related Alkaloids

A significant challenge in this compound research lies in fully elucidating its complete biosynthetic pathway and those of related spirobenzylisoquinoline and phthalideisoquinoline alkaloids. Research indicates that spirobenzylisoquinolines of the corydaine–this compound type can be synthesized through 1,9-dehydrophthalideisoquinoline intermediates. cdnsciencepub.comcdnsciencepub.com These intermediates undergo reduction and rearrangement in a single step to yield compounds like this compound. cdnsciencepub.comcdnsciencepub.com The phthalideisoquinoline alkaloid hydrastine (B1673436) has also been converted to a spirobenzylisoquinoline in two steps using in vitro methods. cdnsciencepub.comcdnsciencepub.com

Studies on related isoquinoline (B145761) alkaloids, such as those found in Macleaya species, have involved integrating transcriptome, proteome, and metabolome data to understand their biosynthesis. plos.org This research identified multiple transcripts encoding enzymes involved in alkaloid biosynthesis pathways, focusing on the steps from (S)-reticuline, a crucial branch-point intermediate, to downstream alkaloids. plos.orgmdpi.com Enzymes like norcoclaurine 6-O-methyltransferase (6-OMT), coclaurine (B195748) N-methyltransferase (CNMT), and 4′-O-methyltransferase (4-OMT) are involved in the pathway leading to (S)-reticuline. mdpi.com Further enzymatic steps, such as the conversion of (S)-reticuline to (S)-scoulerine by berberine (B55584) bridge enzyme (BBE), are initial steps in the formation of other alkaloid types like noscapine. mdpi.com

Understanding the precise enzymatic steps, intermediates, and regulatory mechanisms specific to this compound biosynthesis remains an area requiring further investigation. Elucidation of these pathways often involves genetic manipulation, in vivo and in vitro characterizations, and the use of heterologous hosts for pathway reconstitution. nih.govmdpi.com Targeted genome mining approaches, which involve in silico pre-selection of unique biosynthetic gene clusters followed by systematic heterologous expression, have proven useful in identifying novel natural products and deducing their biosynthetic pathways. mdpi.com

Developing Stereoselective and Efficient Synthetic Routes

The development of stereoselective and efficient synthetic routes to this compound is another key research challenge. While racemic forms of spirobenzylisoquinoline alkaloids, including this compound, have been synthesized, achieving high stereoselectivity and efficiency remains an active area of research. cdnsciencepub.comcdnsciencepub.com

One reported synthetic strategy involves the use of 1,9-dehydrophthalideisoquinoline intermediates, which are reduced and rearranged to yield spirobenzylisoquinolines. cdnsciencepub.comcdnsciencepub.com Another approach utilized 3,4-methylenedioxyphthalide-α-carboxylic acid as a key intermediate in the total synthesis of several spirobenzylisoquinoline and phthalideisoquinoline alkaloids. cdnsciencepub.com This method, while efficient for synthesizing racemic mixtures, highlights the challenge of controlling stereochemistry, as the process can racemize chiral centers. cdnsciencepub.com The preferential formation of specific stereoisomers like this compound or raddeanone versus corydaine or yenhusomidine (B1641478) may depend on factors such as the coordination of oxygen atoms with aluminum during ring closure. cdnsciencepub.com

Research on the synthesis of other complex natural products, such as strychnine (B123637) and trans-dihydronarciclasine, provides insights into strategies for achieving stereoselectivity and efficiency, including the use of transition metal-catalyzed reactions and stereoselective construction of spiro centers. nih.govindianchemicalsociety.comresearchgate.net Developing novel methodologies that allow for precise control over the stereochemistry during the synthesis of this compound and its analogs is crucial for providing access to specific isomers for biological evaluation.

Comprehensive Characterization of Mechanistic Biological Activities In Vitro and In Vivo

Comprehensive characterization of this compound's mechanistic biological activities in vitro and in vivo is essential to understand its potential therapeutic applications. While some isoquinoline alkaloids from Fumaria species have shown cytotoxic activity against various cancer cell lines, the specific mechanisms underlying this compound's biological effects require detailed investigation. researchgate.net

Studies on related alkaloids have explored their activity against targets related to neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition. researchgate.netiiim.res.in In vitro assays are commonly used to evaluate such inhibitory activities. iiim.res.inmdpi.com Furthermore, research on other natural products has involved in vitro experiments to assess neurotoxicity, hepatotoxicity, and protective activities against oxidative stress. mdpi.com

Moving beyond in vitro observations, in vivo studies are crucial to understand the effects of this compound in complex biological systems, including its pharmacodynamics and pharmacokinetics. plos.org Research in this area could involve evaluating its activity in animal models relevant to potential therapeutic uses and determining its distribution and metabolism within the body.

Exploration of New Biological Targets and Pathways

Exploring new biological targets and pathways modulated by this compound is a critical future direction. Given the structural diversity of isoquinoline alkaloids and their varied pharmacological activities, this compound may interact with a range of biological targets beyond those already explored for related compounds. researchgate.netiiim.res.in

Research into new biological targets often involves high-throughput screening, target identification techniques, and pathway analysis. nih.gov Computational approaches, such as network analysis, can help identify key compounds, core targets, and signaling pathways associated with the effects of natural products. researchgate.net Studies on other compounds have identified novel pathways, such as the COPI pathway, as potential targets for therapeutic intervention in diseases like cancer and fibrosis. mrc.ac.uk

Identifying the specific proteins, enzymes, or signaling cascades that this compound interacts with will provide a deeper understanding of its pharmacological potential and guide the development of new therapeutic strategies.

Advanced Computational Modeling for Structure-Based Design

Advanced computational modeling techniques offer powerful tools for structure-based design and the study of this compound. Computational modeling, including molecular dynamics simulations and quantum mechanical methods, can provide insights into the three-dimensional structure of biological targets and how compounds like this compound might interact with them. fiveable.mesrce.hrresearchgate.net

Structure-based drug design utilizes 3D structures of biological targets to develop new therapeutic compounds and integrates principles from biochemistry, structural biology, and computational modeling. fiveable.me Computational approaches can accelerate drug discovery by simulating molecular interactions, analyzing protein structures, and predicting binding affinities. researchgate.netfiveable.meresearchgate.net Tools like AutoDock Vina can predict the binding affinities and orientations of ligands. researchgate.net

For this compound, computational modeling can be used to:

Predict potential binding sites on known or predicted biological targets.

Analyze the binding interactions and affinities.

Design novel analogs with improved activity or selectivity.

Study the conformational flexibility of this compound and its targets.

Model its behavior in biological environments.

Such computational efforts can contribute to significant reductions in project costs and timelines by directing experimental focus toward the most promising candidates. schrodinger.com

Academic Collaborations and Interdisciplinary Research Needs

Addressing the research challenges and exploring the future directions for this compound research necessitates strong academic collaborations and interdisciplinary approaches. Complex research questions often require the expertise of investigators from a variety of disciplines. researchgate.net

Collaborations between academic institutions can facilitate the sharing of resources, equipment, and unique viewpoints, enriching the research process. springernature.com Partnerships between academic researchers and industry can also be beneficial, allowing academia to benefit from industry relevance and providing industry with access to the latest research. frontiersin.orgericsson.com

For this compound research, interdisciplinary collaboration could involve:

Chemists and synthetic chemists for synthesis and analog design.

Biologists and pharmacologists for in vitro and in vivo activity testing.

Molecular biologists and geneticists for biosynthetic pathway elucidation.

Computational chemists and bioinformaticians for modeling and target identification.

Botanists and plant scientists for sourcing and studying this compound-producing plants.

Effective communication and a willingness to work together on complex scientific issues are crucial for successful collaborations. researchgate.netspringernature.com

Contribution of this compound Research to the Broader Field of Natural Product Drug Discovery

Research on this compound contributes significantly to the broader field of natural product drug discovery. Natural products have historically been a vital source of therapeutic agents and lead compounds, offering unique structural diversity that is often not found in synthetic libraries. scirp.orgmdpi.comnih.gov

Investigating this compound adds to the knowledge base of spirobenzylisoquinoline alkaloids and their potential biological activities. The challenges encountered in elucidating its biosynthesis and developing efficient synthetic routes can lead to the development of new methodologies applicable to other complex natural products. cdnsciencepub.comcdnsciencepub.comcdnsciencepub.comnih.govindianchemicalsociety.comresearchgate.net

Furthermore, studies on this compound's biological targets and mechanisms of action can uncover novel therapeutic strategies and pathways relevant to various diseases. nih.govmrc.ac.ukdrugtargetreview.com The integration of advanced technologies, such as computational modeling and high-throughput screening, in this compound research exemplifies the evolving landscape of natural product drug discovery. scirp.orgmdpi.com By overcoming the challenges associated with natural product research, such as supply issues and complex structural elucidation, studies on compounds like this compound help re-establish natural products as a major source for drug discovery. mdpi.comnih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Sibiricine, and how can researchers optimize reaction conditions for higher yields?

  • Methodological Answer: Begin by reviewing literature on this compound's reported syntheses (e.g., alkaloid isolation or total synthesis routes). Systematically vary reaction parameters (temperature, catalyst loading, solvent polarity) using fractional factorial design to identify yield-limiting factors. Prioritize characterization of intermediates via 1H^1H-NMR and LC-MS to track byproduct formation. Report optimized conditions with error margins for reproducibility .

Q. What spectroscopic techniques are most effective for characterizing this compound's structure, and how should data be interpreted to confirm purity?

  • Methodological Answer: Combine 1H^1H/13C^13C-NMR for backbone elucidation, high-resolution mass spectrometry (HRMS) for molecular formula validation, and X-ray crystallography for absolute configuration (if crystalline). For purity, use HPLC-UV/ELSD with orthogonal columns (C18 and HILIC) and quantify impurities ≥0.1% via area normalization. Cross-validate with elemental analysis for C/H/N ratios .

Q. How can researchers design in vitro assays to evaluate this compound's biological activity against specific cellular targets?

  • Methodological Answer: Use target-informed assays (e.g., enzyme inhibition via fluorescence polarization or cell viability via MTT/WST-1). Include positive/negative controls (e.g., known inhibitors/DMSO) and dose-response curves (IC50_{50} determination). Validate specificity using CRISPR-knockout cell lines and orthogonal assays (SPR for binding affinity). Account for solvent interference by normalizing to vehicle-only data .

Advanced Research Questions

Q. How should researchers address contradictory data regarding this compound's mechanism of action across different experimental models?

  • Methodological Answer: Perform comparative meta-analysis of published data to identify model-specific variables (e.g., cell type, assay duration). Replicate conflicting studies under standardized conditions, controlling for batch effects (e.g., serum lot, passage number). Use pathway enrichment analysis (RNA-seq/proteomics) to reconcile divergent mechanisms. Apply Bradford-Hill criteria to assess causality .

Q. What computational strategies can predict this compound's pharmacokinetic properties, and how do these align with empirical data?

  • Methodological Answer: Employ molecular dynamics (MD) simulations to estimate logP, solubility, and plasma protein binding. Validate predictions using in vitro assays (e.g., Caco-2 permeability, microsomal stability). Discrepancies between computational and experimental results may indicate unmodeled metabolic pathways—use CYP450 inhibition assays or metabolomics to identify Phase I/II metabolites .

Q. What methodologies enable the detection and quantification of this compound metabolites in complex biological matrices?

  • Methodological Answer: Use UPLC-QTOF-MS with isotopic labeling (e.g., 13C^{13}C-Sibiricine) for untargeted metabolomics. Apply neutral loss/diagnostic ion filtering to isolate metabolites. Quantify via stable isotope dilution (SID) with deuterated internal standards. Validate matrix effects (ion suppression/enhancement) using post-column infusion and standard additions .

Methodological Frameworks for Rigor

  • Data Reliability: Include measurement uncertainties (e.g., ±SD for triplicate experiments) and report confidence intervals for IC50_{50}/EC50_{50} values .
  • Reproducibility: Document instrument calibration protocols, reagent sources, and software versions in supplemental materials .
  • Research Design: Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and avoid overambitious scope .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.